molecular formula C16H10N2S B11854504 4-Benzothiazol-2-YL-quinoline CAS No. 64434-97-5

4-Benzothiazol-2-YL-quinoline

Cat. No.: B11854504
CAS No.: 64434-97-5
M. Wt: 262.3 g/mol
InChI Key: DVNVHWRCZKWSDS-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)benzo[d]thiazole is a heterocyclic compound that integrates a quinoline moiety with a benzothiazole structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of 2-(Quinolin-4-yl)benzo[d]thiazole contribute to its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with 4-chloroquinoline under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 2-(Quinolin-4-yl)benzo[d]thiazole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline and benzothiazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinoline derivatives in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or benzothiazole derivatives.

    Substitution: Formation of various substituted quinoline or benzothiazole derivatives depending on the substituents used.

Scientific Research Applications

2-(Quinolin-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Quinolin-4-yl)benzo[d]thiazole involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

  • 2-(Quinolin-4-yl)benzothiazole
  • 2-(Quinolin-4-yl)benzoxazole
  • 2-(Quinolin-4-yl)benzimidazole

Comparison:

  • 2-(Quinolin-4-yl)benzothiazole : Similar structure but with a sulfur atom in the thiazole ring, leading to different electronic properties and reactivity.
  • 2-(Quinolin-4-yl)benzoxazole : Contains an oxygen atom in the oxazole ring, which affects its hydrogen bonding and solubility properties.
  • 2-(Quinolin-4-yl)benzimidazole : Features a nitrogen atom in the imidazole ring, influencing its basicity and interaction with biological targets.

Uniqueness: 2-(Quinolin-4-yl)benzo[d]thiazole is unique due to its combination of quinoline and benzothiazole moieties, providing a distinct set of chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64434-97-5

Molecular Formula

C16H10N2S

Molecular Weight

262.3 g/mol

IUPAC Name

2-quinolin-4-yl-1,3-benzothiazole

InChI

InChI=1S/C16H10N2S/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H

InChI Key

DVNVHWRCZKWSDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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